molecular formula C9H9NO5 B1333256 3-(4-Hydroxy-3-nitrophenyl)propanoic acid CAS No. 38196-09-7

3-(4-Hydroxy-3-nitrophenyl)propanoic acid

Cat. No. B1333256
M. Wt: 211.17 g/mol
InChI Key: KPJMKEOLALLMDY-UHFFFAOYSA-N
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Patent
US05981559

Procedure details

With cooling at -30° C. or below, thionyl chloride (75 ml) was added dropwise to methanol (150 ml). At -30° C., 3-(4-hydroxy-3-nitrophenyl)propionic acid (26.20 g, 0.12 mol) was added to this solution. The reaction solution was stirred at room temperature for 1 hour and then at 40 to 50° C. for 3 hours. The reaction solution was concentrated under reduced pressure. Then, a procedure of adding toluene (100 ml) to the residue and concentrating the mixture under reduced pressure was repeated twice. Thereafter, the resulting residue was crystallized from ether-hexane to give methyl 3-(4-hydroxy-3-nitrophenyl)propionate (26.20 g, 94%).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][C:7]=1[N+:17]([O-:19])=[O:18].[CH3:20]O>>[OH:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([O:16][CH3:20])=[O:15])=[CH:8][C:7]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
26.2 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling at -30° C. or below
WAIT
Type
WAIT
Details
at 40 to 50° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Then, a procedure of adding toluene (100 ml) to the residue and concentrating the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting residue was crystallized from ether-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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